N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-5-4-6-15(11-14)20-26-23-28(27-20)17(13-33-23)9-10-24-21(29)22(30)25-16-7-8-18(31-2)19(12-16)32-3/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXXBWHFZHPRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a novel 1,2,4-triazole derivative. The primary target of this compound is believed to be the aromatase enzyme. Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds. This interaction inhibits the activity of the enzyme, thereby disrupting the biosynthesis of estrogens.
Biochemical Pathways
The inhibition of the aromatase enzyme by this compound affects the estrogen biosynthesis pathway. This disruption leads to a decrease in the levels of circulating estrogens, which can inhibit the growth and proliferation of estrogen-dependent cancer cells.
Biological Activity
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.55 g/mol. The compound features a thiazole ring fused with a triazole moiety and an oxalamide structure, which contributes to its unique chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O3S |
| Molecular Weight | 454.55 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole and Triazole Rings : This can be achieved through condensation reactions involving appropriate thioketones and hydrazines.
- Oxalamide Formation : The oxalamide structure is created by reacting the synthesized thiazole-triazole intermediates with oxalyl chloride followed by amination.
- Purification : The final product is purified using recrystallization techniques or chromatography.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Preliminary studies indicate that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines in vitro. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Case Studies
- Antimicrobial Studies :
- Cytotoxicity Assays :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with triazolothiadiazole derivatives, such as 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ( compound). Key differences include:
- Core Heterocycles: The target compound contains a thiazolo[3,2-b][1,2,4]triazole core, whereas the compound features a triazolo[3,4-b][1,3,4]thiadiazole system.
- Substituents :
- Linker : The oxalamide linker in the target compound provides flexibility and hydrogen-bonding capacity, unlike the direct bonding in the compound.
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to the hydrophobic isobutyl substituents in the compound.
- Crystallinity : The compound exhibits planar triazolothiadiazole rings and C–H⋯π interactions, stabilizing its crystal lattice . The target compound’s oxalamide linker may reduce crystallinity due to increased conformational flexibility.
Data Table: Comparative Analysis
Research Findings and Discussion
The structural divergence between the target compound and triazolo-thiadiazole analogs highlights the impact of heterocyclic core modifications on bioactivity. For example:
- The thiazolo-triazole core may offer superior metabolic stability over triazolo-thiadiazoles due to reduced susceptibility to oxidative degradation.
- The methoxy groups in the target compound could enhance binding to polar enzyme pockets (e.g., cytochrome P450 isoforms) compared to the compound’s alkyl groups.
- The absence of a sulfur atom in the triazole-thiazole core (vs.
Q & A
Basic: What are the optimal synthetic routes and conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core followed by oxalamide coupling. Key steps include:
- Thiazolo-triazole formation : Use a one-pot reaction combining thiazole and triazole precursors with catalysts like POCl₃ (for activating carbonyl groups) under reflux conditions .
- Oxalamide coupling : React the intermediate with 3,4-dimethoxyphenylamine and m-tolyl-substituted ethylamine using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
- Critical parameters : Maintain temperatures between 60–80°C, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization ensures >95% purity .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, integration ratios, and coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected ~500–550 g/mol range) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
- X-ray Crystallography : Resolve 3D structure and confirm planarity of fused heterocycles (if single crystals are obtainable) .
Basic: How to assess preliminary biological activity?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls like doxorubicin .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., EGFR inhibition measured via ADP-Glo™) .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing m-tolyl with 4-fluorophenyl) to evaluate electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the oxalamide linker with urea or sulfonamide groups to assess backbone flexibility .
- Data Correlation : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent properties (logP, Hammett constants) with activity trends .
Example SAR Table (adapted from ):
| Substituent (R) | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|
| m-Tolyl | 12.3 | 3.2 |
| 4-Fluorophenyl | 8.7 | 2.9 |
| 4-Chlorophenyl | 6.1 | 3.5 |
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Purity Validation : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
- Assay Standardization : Repeat assays under controlled conditions (e.g., same cell passage number, serum-free media) .
- Mechanistic Cross-Validation : Use orthogonal methods (e.g., Western blotting for target protein inhibition if initial data relied on viability assays) .
Advanced: What computational strategies elucidate the mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., EGFR kinase domain). Validate with MD simulations for binding stability .
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors (e.g., oxalamide oxygen) using Schrödinger Phase .
- ADMET Prediction : Predict bioavailability, CYP450 interactions, and toxicity via SwissADME or ProTox-II .
Advanced: How to evaluate thermal stability for formulation studies?
Methodological Answer:
- DSC/TGA Analysis : Determine melting points (expected >200°C for crystalline forms) and decomposition profiles under nitrogen .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Excipient Compatibility : Mix with common excipients (e.g., lactose, PVP) and analyze for polymorphic changes via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
